molecular formula C19H21NO5S B6661595 (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid

(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid

Cat. No.: B6661595
M. Wt: 375.4 g/mol
InChI Key: HWBDQJOZSRSRII-INIZCTEOSA-N
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Description

(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid: is a complex organic compound characterized by its unique structural components, including a benzofuran ring, a sulfonylamino group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,2-dimethyl-3H-1-benzofuran and phenylalanine derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid would involve scaling up the laboratory procedures with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the sulfonyl group could produce the corresponding sulfide.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.

Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

Industry

    Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the benzofuran and phenylpropanoic acid moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)amino]-3-phenylpropanoic acid: Similar structure but lacks the sulfonyl group, which may result in different biological activity.

    (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group on the phenyl ring, potentially altering its reactivity and interactions.

Uniqueness

The presence of the sulfonylamino group in (2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid distinguishes it from other similar compounds, potentially enhancing its ability to form specific interactions with biological targets. This unique feature can lead to distinct pharmacological profiles and applications.

Properties

IUPAC Name

(2S)-2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-19(2)12-14-11-15(8-9-17(14)25-19)26(23,24)20-16(18(21)22)10-13-6-4-3-5-7-13/h3-9,11,16,20H,10,12H2,1-2H3,(H,21,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBDQJOZSRSRII-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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